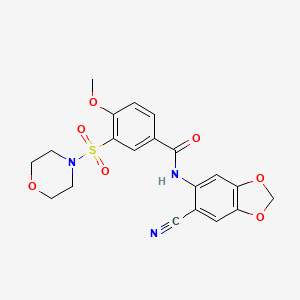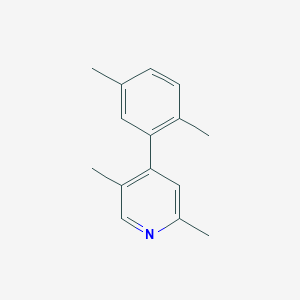![molecular formula C17H14N2O8S B11494226 1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline](/img/structure/B11494226.png)
1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a benzenesulfonyl group
Preparation Methods
The synthesis of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenoxy group: This can be achieved by reacting 4-nitrophenol with an appropriate halogenated benzene derivative under basic conditions.
Introduction of the benzenesulfonyl group: This step involves sulfonylation, where the nitrophenoxy compound is treated with a sulfonyl chloride derivative.
Cyclization to form the pyrrolidine ring: The final step involves cyclization, where the intermediate compound undergoes intramolecular cyclization to form the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzenesulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID include:
1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.
4-NITROBENZENESULFONYL CHLORIDE: This compound lacks the pyrrolidine ring and carboxylic acid group, making it more reactive and suitable for different types of chemical reactions.
The uniqueness of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H14N2O8S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]sulfonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O8S/c20-16-10-9-15(17(21)22)18(16)28(25,26)14-7-5-13(6-8-14)27-12-3-1-11(2-4-12)19(23)24/h1-8,15H,9-10H2,(H,21,22) |
InChI Key |
VIDFYWQCTXRSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzyl {3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}carbamate](/img/structure/B11494149.png)
![Acetamide, 2-(4-fluorophenoxy)-N-[1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]-](/img/structure/B11494163.png)
![2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide](/img/structure/B11494167.png)
![4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11494174.png)

![N-1-adamantyl-1-[(2,5-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B11494184.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11494186.png)
![9-(3,5-dichlorophenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11494192.png)
![6-(4-methoxybenzyl)-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11494200.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11494201.png)
![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-N-(4-piperidylmethyl)amine](/img/structure/B11494205.png)

![3-Amino-N~2~-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11494217.png)
![1H-Pyrimido[4,5-d]pyrimidin-4-one, 6-benzyl-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro-](/img/structure/B11494224.png)
